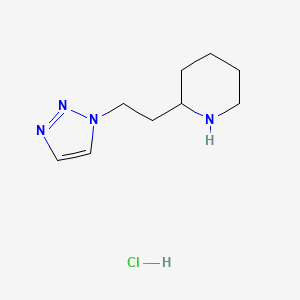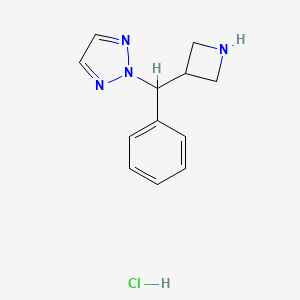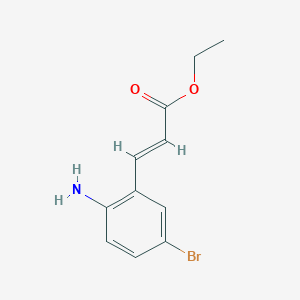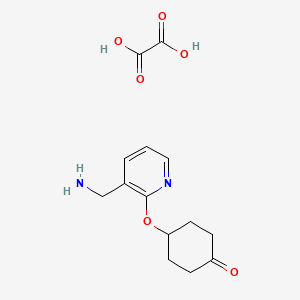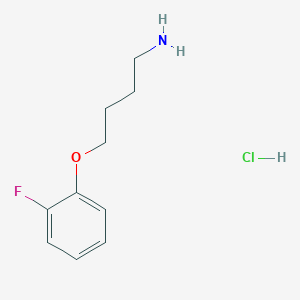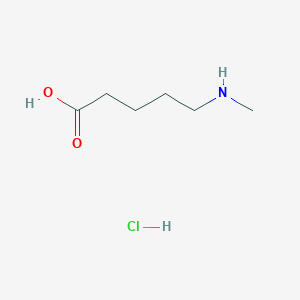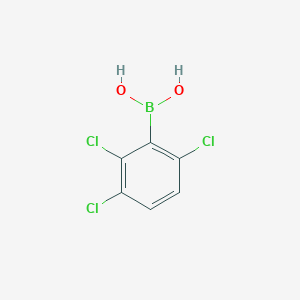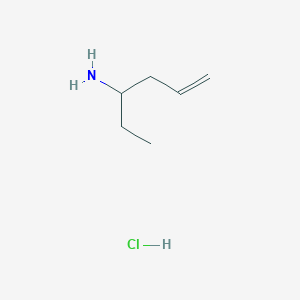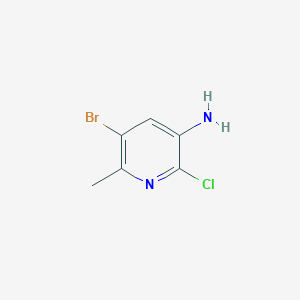
5-Bromo-2-chloro-6-methylpyridin-3-amine
Vue d'ensemble
Description
5-Bromo-2-chloro-6-methylpyridin-3-amine is a chemical compound with the CAS Number: 1823003-95-7 . Its IUPAC name is 2-bromo-6-chloro-5-methylpyridin-3-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in various methods . For instance, 2-Bromo-6-methylpyridine is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . A study describes the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . In brief, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives in moderate to good yield .Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-6-methylpyridin-3-amine is 1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 .Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced novel pyridine derivatives .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-chloro-6-methylpyridin-3-amine is 221.48 . The melting point is between 163-164°C .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Novel Compounds
In medicinal chemistry, this compound serves as a precursor for synthesizing a range of novel pyridine derivatives. These derivatives are explored for their potential biological activities, such as anti-thrombolytic, biofilm inhibition, and haemolytic activities . The compound’s ability to undergo Suzuki cross-coupling reactions makes it valuable for creating diverse molecular structures that can be tested for pharmacological properties.
Organic Synthesis: Building Blocks for Complex Molecules
Organic synthesis utilizes 5-Bromo-2-chloro-6-methylpyridin-3-amine as a building block to construct complex organic compounds. Its reactivity with arylboronic acids under palladium catalysis is particularly noteworthy, allowing for the creation of a variety of arylated pyridine molecules . These molecules are crucial in developing new drugs and agrochemicals.
Industrial Applications: Chiral Dopants for Liquid Crystals
The compound’s derivatives have been identified as potential chiral dopants for liquid crystals . This application is significant in the field of materials science, where the manipulation of liquid crystal properties is essential for developing advanced display technologies.
Pharmaceutical Research: Drug Development
Pharmaceutical research leverages this compound for drug development, particularly in the synthesis of compounds with potential therapeutic effects. The bromo and chloro substituents on the pyridine ring offer points of functionalization, which are critical in the drug design process .
Biochemistry: Study of Biological Systems
In biochemistry, the compound can be used to study biological systems. Its structural similarity to nucleotides and vitamins allows researchers to use it as an analog or inhibitor in biochemical pathways, aiding in the understanding of various biological processes .
Materials Science: Advanced Material Synthesis
Materials science applications include the use of this compound in the synthesis of advanced materials. Its derivatives can be incorporated into polymers or used as ligands in metal-organic frameworks (MOFs), contributing to the development of new materials with unique properties .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . Therefore, it can be inferred that the primary targets of this compound are the carbon atoms involved in these reactions.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 5-Bromo-2-chloro-6-methylpyridin-3-amine interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-chloro-6-methylpyridin-3-amine are primarily those involved in carbon–carbon bond formation, specifically the Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-6-methylpyridin-3-amine’s action are the formation of new carbon–carbon bonds. This enables the synthesis of complex organic compounds, which can have various applications in chemical and pharmaceutical industries .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-6-methylpyridin-3-amine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which this compound is involved are known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the pH of the environment can influence the compound’s action. Additionally, the temperature and pressure can also affect the reaction conditions and thus the efficacy and stability of the compound.
Propriétés
IUPAC Name |
5-bromo-2-chloro-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQVDVIHLAGIOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198319-36-6 | |
| Record name | 5-bromo-2-chloro-6-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



